molecular formula C11H11ClN2O2 B6281912 4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 2287262-63-7

4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B6281912
CAS No.: 2287262-63-7
M. Wt: 238.7
InChI Key:
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Description

4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H10N2O2·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the reaction of 4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid with hydrochloric acid. One common method includes the use of hydrazine and an appropriate β-diketone under acidic conditions to form the pyrazole ring, followed by carboxylation and subsequent treatment with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce hydrogenated pyrazoles.

Scientific Research Applications

4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with similar structural features but different functional groups.

    5-phenyl-1H-pyrazole-3-carboxylic acid: Lacks the methyl group at the 4-position, leading to different chemical properties.

Uniqueness

4-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid hydrochloride is unique due to the presence of both a methyl and a phenyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with specific biological activities .

Properties

CAS No.

2287262-63-7

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.7

Purity

95

Origin of Product

United States

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